molecular formula CH3NO B1339986 Formamide-13C CAS No. 51284-91-4

Formamide-13C

Cat. No. B1339986
Key on ui cas rn: 51284-91-4
M. Wt: 46.034 g/mol
InChI Key: ZHNUHDYFZUAESO-OUBTZVSYSA-N
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Patent
US03968101

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
[Compound]
Name
8-benzoylguanosine 3',5'-cyclic phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
8-methyl-cGMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
8-n-butyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
8-isobutyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].C(=O)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1>>[CH:23]([NH2:22])=[O:27].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1 |f:2.3.4|

Inputs

Step One
Name
8-benzoylguanosine 3',5'-cyclic phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
Step Three
Name
8-methyl-cGMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Six
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Eight
Name
8-n-butyryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
8-isobutyryl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this manner, 6 was readily obtained in 43% yield

Outcomes

Product
Name
Type
product
Smiles
C(=O)N
Name
Type
product
Smiles
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03968101

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
[Compound]
Name
8-benzoylguanosine 3',5'-cyclic phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
8-methyl-cGMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
8-n-butyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
8-isobutyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].C(=O)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1>>[CH:23]([NH2:22])=[O:27].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1 |f:2.3.4|

Inputs

Step One
Name
8-benzoylguanosine 3',5'-cyclic phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
Step Three
Name
8-methyl-cGMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Six
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Eight
Name
8-n-butyryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
8-isobutyryl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this manner, 6 was readily obtained in 43% yield

Outcomes

Product
Name
Type
product
Smiles
C(=O)N
Name
Type
product
Smiles
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03968101

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
[Compound]
Name
8-benzoylguanosine 3',5'-cyclic phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
8-methyl-cGMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
8-n-butyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
8-isobutyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].C(=O)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1>>[CH:23]([NH2:22])=[O:27].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1 |f:2.3.4|

Inputs

Step One
Name
8-benzoylguanosine 3',5'-cyclic phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
Step Three
Name
8-methyl-cGMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Six
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Eight
Name
8-n-butyryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
8-isobutyryl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this manner, 6 was readily obtained in 43% yield

Outcomes

Product
Name
Type
product
Smiles
C(=O)N
Name
Type
product
Smiles
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03968101

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
[Compound]
Name
8-benzoylguanosine 3',5'-cyclic phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
8-methyl-cGMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
8-n-butyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
8-isobutyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].C(=O)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1>>[CH:23]([NH2:22])=[O:27].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1 |f:2.3.4|

Inputs

Step One
Name
8-benzoylguanosine 3',5'-cyclic phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
Step Three
Name
8-methyl-cGMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Six
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Eight
Name
8-n-butyryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
8-isobutyryl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this manner, 6 was readily obtained in 43% yield

Outcomes

Product
Name
Type
product
Smiles
C(=O)N
Name
Type
product
Smiles
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03968101

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
[Compound]
Name
8-benzoylguanosine 3',5'-cyclic phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
8-methyl-cGMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
8-n-butyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
8-isobutyryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].C(=O)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1>>[CH:23]([NH2:22])=[O:27].[CH:18]1[N:22]([C@@H:23]2[O:27][C@@H:26]3[CH2:28][O:29][P:30]([OH:33])([O:32][C@H:25]3[C@H:24]2[OH:34])=[O:31])[C:21]2[NH:35][C:36]([NH2:40])=[N:37][C:38](=[O:39])[C:20]=2[N:19]=1 |f:2.3.4|

Inputs

Step One
Name
8-benzoylguanosine 3',5'-cyclic phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N
Step Three
Name
8-methyl-cGMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Six
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Eight
Name
8-n-butyryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
8-isobutyryl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this manner, 6 was readily obtained in 43% yield

Outcomes

Product
Name
Type
product
Smiles
C(=O)N
Name
Type
product
Smiles
C1=NC2=C(N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)NC(=NC2=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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